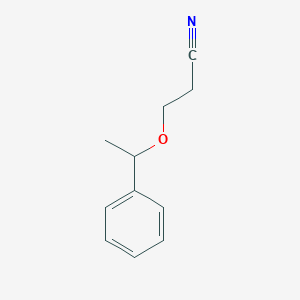

3-(1-phenylethoxy)propanenitrile

Description

Significance of Chiral Nitriles in Advanced Organic Synthesis

Chiral nitriles are valuable intermediates in organic synthesis due to the versatility of the nitrile (cyano) group. nih.govresearchgate.net This functional group can be transformed into a variety of other important moieties, including primary amines, amides, carboxylic acids, aldehydes, and ketones. acs.orgnih.govdoubtnut.com This chemical flexibility makes chiral nitriles powerful building blocks for creating a wide array of more complex molecules.

The synthesis of enantiomerically enriched nitriles is a significant area of research. nih.gov Modern strategies are increasingly focused on catalytic methods that avoid the use of highly toxic cyanide reagents. nih.gov These approaches include asymmetric hydrocyanation, the use of biocatalysts, and various C-C bond-forming reactions that install the nitrile group stereoselectively. acs.orgorganic-chemistry.org The development of these methods is crucial as chiral nitriles are key components in the synthesis of numerous pharmaceutical compounds and other bioactive molecules. nih.govresearchgate.net

Role of Ether Moieties in Directing Chemical Transformations and Enantioselective Processes

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are generally considered to be chemically stable and unreactive, which makes them excellent solvents for many organic reactions. solubilityofthings.comlabinsights.nlchemistrytalk.org However, the oxygen atom in an ether possesses nonbonding electron pairs, allowing it to act as a hydrogen bond acceptor and a Lewis base. chemistrytalk.orgbritannica.com This ability to coordinate with Lewis acids, including metal catalysts and reagents, is a critical feature that can be exploited in synthesis.

In enantioselective processes, the ether moiety can play a crucial directing role. By coordinating to a chiral catalyst or reagent, the ether group can help to create a well-defined, chiral environment around the reacting center of the substrate. This interaction can lock the molecule into a specific conformation, favoring the approach of a reagent from one direction over the other and thus leading to a high degree of stereocontrol. nih.gov For example, the oxygen atom can chelate to a metal center, influencing the stereochemical outcome of reactions at nearby functional groups. britannica.com This directing effect is a powerful tool in the stereocontrolled construction of complex molecules, including many natural products. organic-chemistry.orgnih.gov

Contextualization of 3-(1-Phenylethoxy)propanenitrile within Contemporary Synthetic Strategies

This compound is a molecule that embodies the synthetic potential of both chiral nitriles and ether-containing scaffolds. Its structure features a propanenitrile backbone, a chiral center at the benzylic position, and an ether linkage.

Key Structural Features:

Chiral Center: The carbon atom bonded to the phenyl group and the oxygen atom is a stereocenter, meaning the molecule exists as a pair of enantiomers.

Nitrile Group: A versatile functional group that can be converted into amines, carboxylic acids, and other functionalities. chemrxiv.org

Ether Linkage: Provides a potential site for coordination with catalysts and can influence the molecule's conformation and reactivity. britannica.com

This combination of features makes this compound a valuable substrate for developing and testing new synthetic methodologies. It can serve as a building block for creating more complex chiral molecules where the relative stereochemistry between the existing chiral center and any newly formed centers is critical. Contemporary strategies might involve leveraging the ether oxygen to direct a metal-catalyzed reaction at a position alpha to the nitrile, or transforming the nitrile group while preserving the integrity of the chiral ether portion.

Below are the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO uni.luchemscene.comscbt.com |

| Molecular Weight | 175.23 g/mol chemscene.comscbt.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 856812-39-0 sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | QYJCIHIXJNJCAT-UHFFFAOYSA-N uni.lusigmaaldrich.com |

Overview of Research Objectives and Scope

Research involving molecules such as this compound is typically driven by the overarching goal of advancing the field of asymmetric synthesis. The primary objectives often include:

Development of Novel Stereoselective Reactions: Utilizing the unique combination of functional groups in the substrate to explore new catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity.

Synthesis of High-Value Chiral Building Blocks: Transforming the molecule into other synthetically useful chiral compounds, such as chiral 1,3-amino alcohols or gamma-amino acids, which are prevalent motifs in pharmaceuticals. acs.org

Understanding Reaction Mechanisms: Investigating how the interplay between the chiral ether moiety and the nitrile group influences the transition state of a reaction to control the stereochemical outcome.

Application in Target-Oriented Synthesis: Employing the molecule as a key fragment in the total synthesis of complex natural products or pharmaceutically active compounds.

The scope of such research is broad, spanning from fundamental studies in organocatalysis and transition-metal catalysis to the practical application of these methods in medicinal chemistry and materials science. The knowledge gained from studying the reactivity and synthetic utility of this compound contributes to the broader toolkit available to organic chemists for the efficient and precise construction of chiral molecules.

Properties

IUPAC Name |

3-(1-phenylethoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJCIHIXJNJCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Phenylethoxy Propanenitrile

Enantioselective Synthesis of the 1-Phenylethoxy Chiral Auxiliary Precursor

The critical chiral component of 3-(1-phenylethoxy)propanenitrile is the 1-phenylethoxy group, derived from 1-phenylethanol (B42297). The enantiopurity of this alcohol is paramount as it dictates the stereochemical outcome of the final product. The two predominant strategies for obtaining enantiomerically pure 1-phenylethanol are catalytic asymmetric reduction and chiral pool synthesis.

Catalytic Asymmetric Reduction Routes

Catalytic asymmetric reduction of the prochiral ketone, acetophenone (B1666503), stands as a highly effective method for producing enantiomerically enriched 1-phenylethanol. This process employs a chiral catalyst to facilitate the transfer of hydrogen to the ketone, resulting in the desired alcohol with high enantioselectivity.

A well-established method involves the use of Noyori-type ruthenium catalysts, which feature a ruthenium core complexed with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. These catalysts, when used in the asymmetric hydrogenation of acetophenone under hydrogen pressure, can yield 1-phenylethanol with excellent enantiomeric excess (ee), often exceeding 99%. wikipedia.org

Transfer hydrogenation offers a more operationally simple alternative, avoiding the need for high-pressure hydrogen gas. In this approach, a hydrogen donor such as isopropanol (B130326) or formic acid is utilized. Rhodium and ruthenium complexes containing chiral ligands are effective for this transformation. For instance, a rhodium complex with a pentamethylcyclopentadienyl (Cp*) ligand and a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand can catalyze the transfer hydrogenation of acetophenone to yield (R)- or (S)-1-phenylethanol with high yields and enantioselectivities.

Biocatalysis, utilizing ketoreductases (KREDs), has emerged as a powerful and environmentally benign approach. nih.gov These enzymes exhibit remarkable stereoselectivity in the reduction of ketones to alcohols. nih.govresearchgate.net The reaction is typically carried out under mild conditions, using an affordable hydrogen source like isopropanol to regenerate the necessary NADH or NADPH cofactor in situ. nih.govrcsi.science This method can produce 1-phenylethanol with exceptionally high enantiomeric excess. nih.gov In one-pot processes, racemic 1-phenylethanols have been successfully converted to enantiopure (R)-1-phenylethanols with over 99% ee and 96% yield through a chemoenzymatic process combining manganese oxide-driven oxidation with enzymatic biotransformation. rsc.orgrsc.org

| Catalyst/Method | Ligand/Enzyme | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ru-BINAP | (S)-BINAP | H₂ | >99 | >99 (R) |

| Rh(III)-Cp* | (S,S)-TsDPEN | Isopropanol | 98 | 97 (R) |

| Ketoreductase | KRED | Isopropanol | >99 | >99.5 (S) |

Chiral Pool Approaches to the Phenylethoxy Unit

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy ensures the absolute stereochemistry of the target molecule, as it is derived from a known chiral source. wikipedia.org

For the synthesis of 1-phenylethanol, compounds such as amino acids, sugars, or terpenes can be utilized. wikipedia.org For instance, the anticancer drug paclitaxel's synthesis is made more efficient by incorporating the C10 precursor verbenone, a member of the chiral pool. wikipedia.org Similarly, a portion of epothilone, another pharmaceutically important molecule, is constructed from the readily available and enantiopure (–)-pantolactone. wikipedia.org While this approach guarantees the desired stereochemistry, it often involves multi-step synthetic sequences and may be less efficient than catalytic asymmetric methods. The availability of a suitable chiral starting material that structurally resembles the target molecule is also a critical factor. wikipedia.org

Stereocontrolled Formation of the Ether Linkage

With enantiomerically pure 1-phenylethanol in hand, the subsequent crucial step is the formation of the ether bond with a propanenitrile derivative, a process that must proceed with strict stereochemical control.

Mitsunobu Reaction Based Approaches

The Mitsunobu reaction is a versatile and reliable method for forming carbon-oxygen bonds with a predictable inversion of stereochemistry at the reacting center. missouri.eduwikipedia.orgorganic-chemistry.orgnumberanalytics.com In the synthesis of this compound, this would involve the reaction of 1-phenylethanol with 3-hydroxypropanenitrile in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com

If (R)-1-phenylethanol is used as the starting material, the Mitsunobu reaction will proceed via an SN2 mechanism, resulting in the formation of (S)-3-(1-phenylethoxy)propanenitrile due to the inversion of configuration. missouri.eduwikipedia.org This predictable stereochemical outcome is a significant advantage. missouri.eduorganic-chemistry.org However, the reaction generates stoichiometric amounts of byproducts, namely triphenylphosphine oxide and a hydrazine (B178648) derivative, which can complicate the purification process. wikipedia.orgorganic-synthesis.com

Williamson Ether Synthesis with Stereochemical Considerations

The Williamson ether synthesis is a classic and widely employed method for preparing ethers. wikipedia.orgnumberanalytics.com This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. wikipedia.orgnumberanalytics.commasterorganicchemistry.com To synthesize this compound, the sodium or potassium salt of 1-phenylethanol (the alkoxide) is reacted with a 3-halopropanenitrile, such as 3-bromopropanenitrile.

A key feature of this reaction in the current context is that the chiral center resides on the nucleophile (the alkoxide), and the bond to this chiral carbon is not broken during the reaction. masterorganicchemistry.com Consequently, the Williamson ether synthesis proceeds with retention of configuration. Thus, starting with (R)-1-phenylethanol will yield (R)-3-(1-phenylethoxy)propanenitrile. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. numberanalytics.com It is important to select reaction conditions that favor substitution over the potential side reaction of elimination, particularly when using secondary alkyl halides. masterorganicchemistry.comlibretexts.org

Chemo- and Stereoselective Alkylation Strategies

Advanced alkylation strategies aim to improve the efficiency and selectivity of the etherification step. Phase-transfer catalysis (PTC) offers a practical alternative to the classical Williamson ether synthesis. Under PTC conditions, 1-phenylethanol can be deprotonated by a concentrated aqueous base, and the resulting alkoxide is transferred to an organic phase containing the alkylating agent by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This method avoids the need for pre-forming and handling anhydrous alkoxides and proceeds with retention of configuration.

The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis. nih.gov For instance, catalyst-free one-pot chemo- and regioselective syntheses of functionalized indoles and imidazoles have been developed under mild conditions. nih.gov While not directly applied to this compound, these advancements highlight the ongoing efforts to create more efficient and selective synthetic methods. nih.govnih.gov

| Reaction | Reagents | Stereochemical Outcome | Key Byproducts |

|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Inversion | Triphenylphosphine oxide, Hydrazine dicarboxylate |

| Williamson Ether Synthesis | NaH, 3-bromopropanenitrile | Retention | None (potential for elimination) |

| Phase-Transfer Catalysis | aq. NaOH, TBAB, 3-chloropropanenitrile | Retention | None |

Incorporation of the Propanenitrile Moiety

The introduction of the propanenitrile moiety is a critical step in the synthesis of this compound. Various synthetic strategies can be employed to achieve this transformation, each with its own set of advantages and limitations.

Cyanoalkylation Reactions

Cyanoalkylation represents a direct approach to forming the ether linkage and incorporating the nitrile group. In a hypothetical cyanoalkylation route, 1-phenylethanol could be deprotonated with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide could then react with a 3-halopropanenitrile, like 3-bromopropanenitrile, via a Williamson ether synthesis-type reaction.

This method is straightforward in concept, but its efficiency can be hampered by competing elimination reactions of the 3-halopropanenitrile substrate, especially with sterically hindered alkoxides. The choice of solvent and temperature is crucial to favor the desired substitution pathway.

Michael Addition Pathways to Nitriles

A highly effective and atom-economical method for the synthesis of 3-alkoxypropanenitriles is the Michael addition of alcohols to acrylonitrile (B1666552). researchgate.net This reaction involves the conjugate addition of an alcohol to the electron-deficient double bond of acrylonitrile, typically catalyzed by a base. For the synthesis of this compound, 1-phenylethanol would serve as the Michael donor and acrylonitrile as the Michael acceptor.

Research on the Michael addition of various alcohols to acrylonitrile has shown that solid base catalysts, such as potassium carbonate supported on zeolites (e.g., K2CO3/ZSM-5), can be highly efficient in a solvent-free system. researchgate.net These catalysts offer advantages in terms of ease of separation, reusability, and reduced waste generation. The reaction proceeds with high conversion rates of acrylonitrile and excellent selectivity for the desired 3-alkoxypropanenitrile product. researchgate.net

| Catalyst | Acrylonitrile Conversion (%) | Selectivity for 3-Methoxypropanenitrile (%) |

| 10% K2CO3/ZSM-5 | 98.3 | 100 |

| 10% K2CO3/Na-Y | 95.2 | 100 |

| 10% K2CO3/Na-Beta | 92.1 | 100 |

| 10% K2CO3/Na-13X | 88.5 | 100 |

This table presents data on the Michael addition of methanol (B129727) to acrylonitrile using various supported K2CO3/zeolite catalysts, demonstrating the high efficiency of this method for forming 3-alkoxypropanenitriles. researchgate.net Similar high yields can be anticipated for the reaction with 1-phenylethanol.

A plausible mechanism for this reaction involves the deprotonation of the alcohol by the basic catalyst to generate an alkoxide, which then attacks the β-carbon of acrylonitrile in a conjugate addition. The resulting carbanion is then protonated to yield the final product.

One-Pot Multicomponent Reactions for Nitrile Formation

One-pot multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. While a specific MCR for this compound has not been extensively reported, related methodologies suggest its feasibility. For instance, L-proline-catalyzed one-pot three-component reactions have been successfully employed for the synthesis of β-alkoxy ketones from aldehydes, ketones, and alcohols. researchgate.net

A hypothetical one-pot synthesis of this compound could involve the reaction of benzaldehyde, a cyanide source (e.g., trimethylsilyl (B98337) cyanide), and an ethylene (B1197577) oxide equivalent in the presence of a suitable catalyst. Alternatively, a reaction mimicking the synthesis of 3-alkoxy-5-hydroxy-5-trifluoromethylpyrrolidin-2-ones, where a β-alkoxy-α,β-unsaturated ketone reacts with sodium cyanide, could be envisioned. scilit.com Such MCRs are highly desirable for their operational simplicity, and potential for creating molecular diversity.

Optimization of Reaction Conditions for Enhanced Stereocontrol and Yield

Optimizing reaction conditions is paramount for maximizing the yield of this compound and controlling the stereochemistry at the chiral center of the 1-phenylethoxy group. For the Michael addition pathway, several parameters can be systematically varied. researchgate.net

The choice of catalyst is critical, with supported bases like K2CO3 on zeolites demonstrating high activity. researchgate.net The catalyst loading, reaction temperature, and molar ratio of reactants also significantly influence the reaction outcome. For instance, in the Michael addition of methanol to acrylonitrile, an increase in reaction time and temperature generally leads to higher conversions. researchgate.net

For achieving stereocontrol, the synthesis must employ asymmetric catalysis, which is discussed in more detail in section 2.6. In any synthetic route, the purification of the final product is also a key consideration for obtaining high purity material.

Comparative Analysis of Divergent Synthetic Routes

Each of the discussed synthetic routes to this compound offers a different set of advantages and disadvantages.

| Synthetic Route | Advantages | Disadvantages | Key Considerations |

| Cyanoalkylation | Direct, conceptually simple. | Potential for side reactions (elimination), may require stoichiometric base. | Choice of base, solvent, and temperature to favor substitution. |

| Michael Addition | High atom economy, high yields and selectivity, potential for recyclable catalysts. researchgate.net | May require a catalyst. | Catalyst selection, reaction conditions for optimal conversion. |

| One-Pot MCR | High efficiency, operational simplicity, rapid assembly of complexity. | Development of a suitable MCR can be challenging, may require extensive optimization. | Identification of suitable starting materials and catalyst system. |

The Michael addition pathway appears to be the most promising route due to its demonstrated high efficiency and selectivity for related 3-alkoxypropanenitriles. researchgate.net The use of heterogeneous catalysts further enhances its appeal from a green chemistry perspective. The cyanoalkylation route, while direct, may suffer from lower yields due to side reactions. The one-pot MCR approach is highly attractive for its elegance and efficiency but would require significant initial research to develop a viable protocol.

Development of Novel Catalytic Systems for Asymmetric Synthesis of the Compound

The presence of a stereocenter in the 1-phenylethoxy group of the target molecule makes its asymmetric synthesis a key objective. Recent advances in catalytic asymmetric synthesis offer a range of powerful tools to achieve this. frontiersin.org

For the Michael addition of 1-phenylethanol to acrylonitrile, the use of a chiral catalyst could, in principle, allow for the kinetic resolution of racemic 1-phenylethanol, leading to an enantioenriched product. Chiral Brønsted acids or bifunctional catalysts that can activate both the alcohol and the acrylonitrile are potential candidates. frontiersin.org

Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful strategy for a wide range of enantioselective transformations. youtube.comyoutube.comyoutube.comyoutube.com A chiral amine or phosphine catalyst could potentially be employed to catalyze the asymmetric Michael addition. Furthermore, asymmetric photoelectrochemical catalysis has shown promise for the synthesis of chiral nitriles. frontiersin.org

The development of a novel catalytic system for the asymmetric synthesis of this compound would likely focus on catalysts that can provide a well-organized chiral environment around the reacting species to induce high stereoselectivity. This remains an active and important area of research in modern organic synthesis.

Chemical Reactivity and Mechanistic Investigations of 3 1 Phenylethoxy Propanenitrile

Transformations Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle for a variety of chemical transformations, including reduction, hydrolysis, and additions of nucleophiles.

Reductive Amination Pathways to Complex Amines

The nitrile group can be reduced to a primary amine, a key step in the synthesis of more complex amine structures. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation: In this process, 3-(1-phenylethoxy)propanenitrile is treated with molecular hydrogen (H₂) in the presence of a metal catalyst. A common and effective catalyst for this reaction is Raney nickel. google.com The reaction is generally performed under elevated pressure and temperature to facilitate the reduction. The process involves the addition of two molecules of hydrogen across the triple bond, yielding 3-(1-phenylethoxy)propan-1-amine.

Chemical Reduction: Alternatively, chemical hydrides can be employed. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to amines, milder and more selective reagents are often preferred to avoid side reactions, especially given the presence of the ether linkage. Reagents like sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst or borane (B79455) complexes (e.g., borane-trimethylamine) offer effective routes for this reduction. organic-chemistry.org

Reductive amination can also be a one-pot process where a carbonyl compound is converted to an amine. While starting from the nitrile, a reduction to the primary amine is the primary pathway. pearson.commasterorganicchemistry.com This amine can then be further functionalized.

Hydrolysis and Esterification Reactions

The nitrile group can be converted to a carboxylic acid or its ester derivatives through hydrolysis.

Hydrolysis: Heating this compound with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) will hydrolyze the nitrile to a carboxylic acid. vaia.com The reaction proceeds through a carboxamide intermediate. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The resulting product is 3-(1-phenylethoxy)propanoic acid.

Addition Reactions to the Nitrile (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group. This reaction is a valuable method for forming new carbon-carbon bonds and synthesizing ketones.

Cycloaddition Reactions Involving Nitriles

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. uchicago.edu For instance, in the presence of an azide (B81097) (e.g., sodium azide) and a Lewis acid, a nitrile can undergo cycloaddition to form a tetrazole ring.

Another significant reaction is the 1,3-dipolar cycloaddition with nitrile oxides. researchgate.net Nitrile oxides, generated in situ, react with dipolarophiles. While the nitrile group in this compound could potentially act as the dipolarophile, it is more common for nitriles to be precursors to the 1,3-dipole itself (the nitrile oxide) or for the reaction to occur with an external alkene or alkyne. mdpi.com

Reactions at the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids.

Cleavage Reactions and Their Regioselectivity

Ether cleavage involves breaking the C-O bond. This reaction is most commonly achieved with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). chemistrysteps.commasterorganicchemistry.com Lewis acids such as boron tribromide (BBr₃) are also effective. masterorganicchemistry.com

The mechanism of cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the oxygen atom. libretexts.org For this compound, the ether oxygen is bonded to a primary carbon (from the propanenitrile side) and a secondary benzylic carbon (from the phenylethoxy side).

Mechanism and Regioselectivity:

Protonation: The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the adjacent carbon atoms.

Sₙ2 Pathway: Attack at the less sterically hindered primary carbon of the propanenitrile chain would yield 3-hydroxypropanenitrile and 1-phenylethyl halide.

Sₙ1 Pathway: The secondary benzylic carbon can stabilize a carbocation due to resonance with the phenyl ring. Cleavage via an Sₙ1 mechanism would involve the formation of the 1-phenylethyl carbocation, leading to 1-phenylethyl halide and 3-hydroxypropanenitrile.

Given the stability of the secondary benzylic carbocation, the Sₙ1 pathway is highly favored . libretexts.org Therefore, the cleavage of this compound with a strong acid like HBr is expected to regioselectively produce 1-phenylethyl bromide and 3-hydroxypropanenitrile .

Rearrangement Processes Involving the Ether Moiety

The ether linkage in this compound, particularly due to its benzylic nature, is a potential site for rearrangement reactions. Under thermal or acidic conditions, ethers can undergo various rearrangements. For a benzylic ether like this, a wikipedia.orgbldpharm.com- or researchgate.netresearchgate.net-sigmatropic rearrangement could be envisioned, although the latter would require a specific substrate structure not immediately present.

More plausibly, under acidic conditions, protonation of the ether oxygen could lead to cleavage of the carbon-oxygen bond, forming a resonance-stabilized benzylic carbocation. This intermediate could then undergo rearrangement or react with a nucleophile. The stability of the benzylic carbocation would be a key driver for such a process.

Hypothetical Acid-Catalyzed Rearrangement Data

| Catalyst | Temperature (°C) | Proposed Major Product(s) | Plausible Mechanism |

| H₂SO₄ | 80 | 1-Phenyl-1-propanol, Acrylonitrile (B1666552) | Acid-catalyzed cleavage to benzylic carbocation, followed by elimination and hydrolysis. |

| Lewis Acid (e.g., AlCl₃) | 50 | Friedel-Crafts type products | Formation of a complex with the Lewis acid, leading to cleavage and subsequent aromatic substitution. |

It is important to note that these are predicted outcomes based on the reactivity of similar benzylic ethers, and specific experimental verification for this compound is lacking.

Stereochemical Integrity and Transformations at the Chiral Center

The stereocenter at the carbon bearing the phenyl group is a crucial feature of this compound. Its stereochemical stability and potential for transformation are of significant interest in stereoselective synthesis.

Epimerization at the chiral center would involve the temporary loss of chirality, followed by re-formation of the stereocenter, leading to a mixture of enantiomers or diastereomers. This could potentially occur under conditions that favor the formation of a planar intermediate, such as a carbocation or a radical at the chiral center.

For instance, treatment with a strong acid could lead to the formation of a planar benzylic carbocation, which would then be non-selectively attacked by a nucleophile, resulting in racemization. Similarly, radical-promoting conditions could lead to hydrogen atom abstraction from the chiral center, generating a planar radical intermediate and subsequent loss of stereochemical integrity. The configurational stability of related chiral organometallic species, such as magnesiated nitriles, has been shown to be temperature-dependent, with epimerization occurring at higher temperatures. researchgate.net

Table of Hypothetical Epimerization Conditions

| Condition | Reagent | Temperature (°C) | Observed Outcome |

| Acidic | Trifluoroacetic acid | 25 | Potential for slow racemization |

| Radical | AIBN, Bu₃SnH | 80 | Likely racemization |

| Basic | Strong non-nucleophilic base | -20 | Potential for deprotonation at the adjacent carbon, stereocenter likely stable |

The chiral center in this compound can influence the stereochemical outcome of reactions at adjacent positions through steric hindrance or by directing incoming reagents. For example, the reduction of the nitrile group to a primary amine could potentially proceed with some degree of diastereoselectivity due to the directing effect of the chiral ether moiety.

Furthermore, reactions involving the deprotonation of the carbon alpha to the nitrile group could lead to a diastereomeric mixture of products upon quenching with an electrophile. The stereochemical outcome would depend on the conformational preferences of the resulting anion and the direction of approach of the electrophile.

Investigations of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the mechanisms of reactions involving this compound would rely on kinetic studies to determine reaction orders and rate-determining steps, as well as spectroscopic methods to identify transient intermediates.

A kinetic study could involve varying the concentrations of the substrate and the acid catalyst and monitoring the reaction rate. For example, if the reaction is found to be first order in both the substrate and the acid, it would suggest that the rate-determining step involves both species.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

| [Substrate] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This hypothetical data suggests the reaction is first order with respect to both the substrate and the acid, with a rate law of: Rate = k[Substrate][H⁺].

Spectroscopic techniques are invaluable for detecting and characterizing reactive intermediates. In the case of reactions involving this compound, techniques such as NMR, IR, and mass spectrometry could be employed.

For instance, in a potential rearrangement reaction, in-situ NMR spectroscopy at low temperatures might allow for the observation of a transient carbocation intermediate. The chemical shift of the benzylic carbon would be expected to change significantly upon formation of the carbocation. Similarly, flash pyrolysis studies coupled with mass spectrometry and microwave spectroscopy have been used to identify intermediates in the thermal decomposition of related nitriles. rsc.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool for obtaining a detailed, atomistic understanding of reaction mechanisms that may be difficult to probe through experimental means alone. In the context of this compound, computational approaches, particularly those based on quantum mechanics, can provide significant insights into its chemical reactivity. These methods allow for the exploration of potential reaction pathways, the characterization of transient intermediates and transition states, and the calculation of kinetic and thermodynamic parameters that govern a chemical transformation.

A predominant method employed for such investigations is Density Functional Theory (DFT). DFT has been widely used to study the reactivity of the nitrile functional group in various molecular contexts. mdpi.comdthujs.vn For this compound, DFT calculations could be utilized to model reactions such as hydrolysis, nucleophilic additions to the nitrile carbon, or cycloaddition reactions. nih.govlibretexts.org These calculations can elucidate how the electronic structure of the molecule, influenced by the phenylethoxy group, affects the reactivity of the nitrile moiety.

The general approach involves constructing a potential energy surface for a proposed reaction. This begins with the optimization of the ground state geometries of the reactants. As the reaction proceeds, computational methods can identify and characterize the geometry and energy of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical factor in determining the reaction rate. Furthermore, reaction intermediates, which are local minima on the potential energy surface, can also be identified. acs.org

For instance, in a hypothetical hydrolysis of this compound, computational models could investigate the step-by-step mechanism, including the initial protonation of the nitrile nitrogen (in acidic conditions) or the direct nucleophilic attack of a hydroxide (B78521) ion (in basic conditions), followed by subsequent steps leading to the formation of an amide or a carboxylic acid. libretexts.org The calculations can also assess the influence of solvent molecules, which can be modeled either explicitly or as a continuum, on the reaction energetics. mdpi.com

While specific computational studies on this compound are not prevalent in the literature, the principles can be illustrated by examining computational data for other nitrile-containing compounds. The reactivity of the nitrile group is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups tend to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. researchgate.net

To illustrate the insights gained from computational chemistry, the following table presents calculated reaction energies for the addition of a thiol (methanethiol) to various nitriles, a reaction that models the interaction of nitriles with cysteine residues in proteins. A more negative reaction energy indicates a higher electrophilicity and greater reactivity of the nitrile group.

| Compound Name | Calculated Reaction Energy with Methanethiol (kcal/mol) |

| 2-Cyanopyrimidine | -8.1 |

| 2-Cyanopyridine | -3.4 |

| Aminoacetonitrile | -3.4 |

| Benzonitrile | +0.4 |

This data is illustrative and sourced from a study on a range of nitrile-containing compounds. It demonstrates how computational methods can quantify and predict the relative reactivity of different nitriles.

By applying similar computational methodologies to this compound, researchers could predict its reactivity profile. The presence of the ether oxygen and the phenyl group would be expected to modulate the electronic properties of the propanenitrile backbone, and computational studies could precisely quantify these effects. Such theoretical investigations are invaluable for guiding experimental work and for developing a comprehensive understanding of the chemical behavior of this compound.

Derivatization and Application As a Chiral Building Block in Advanced Organic Synthesis Research

Design and Synthesis of Functionalized Derivatives of 3-(1-Phenylethoxy)propanenitrile

The functionalization of this compound could theoretically proceed at two primary locations: the aromatic ring and the propanenitrile chain. Such modifications would generate a library of novel chiral synthons for various synthetic purposes.

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. Introducing substituents onto the aromatic ring could modulate the electronic and steric properties of the molecule, which could, in turn, influence its reactivity and stereodirecting ability in subsequent transformations.

Hypothetical modifications could include:

Nitration and Halogenation: Standard nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) could introduce nitro or halo groups, respectively. These groups could then serve as handles for further transformations, such as reduction of the nitro group to an amine or cross-coupling reactions with the halogenated derivatives.

Friedel-Crafts Acylation and Alkylation: The addition of acyl or alkyl groups to the aromatic ring via Friedel-Crafts reactions could also be envisioned, further diversifying the range of potential derivatives.

A theoretical data table illustrating potential aromatic ring modifications is presented below.

| Entry | Reagents and Conditions | Expected Product | Potential Application |

| 1 | HNO₃, H₂SO₄ | 3-(1-(Nitrophenyl)ethoxy)propanenitrile | Precursor to aminophenyl derivatives |

| 2 | Br₂, FeBr₃ | 3-(1-(Bromophenyl)ethoxy)propanenitrile | Substrate for cross-coupling reactions |

| 3 | CH₃COCl, AlCl₃ | 3-(1-(Acetylphenyl)ethoxy)propanenitrile | Intermediate for further functionalization |

The propanenitrile chain offers several avenues for functionalization, primarily centered around the reactivity of the nitrile group and the adjacent methylene (B1212753) protons.

The nitrile group itself is a versatile functional group that can be transformed into other functionalities:

Hydrolysis: Acidic or basic hydrolysis would convert the nitrile to a carboxylic acid, yielding 3-(1-phenylethoxy)propanoic acid.

Reduction: Reduction of the nitrile, for instance with lithium aluminum hydride (LiAlH₄), would produce the corresponding primary amine, 3-(1-phenylethoxy)propan-1-amine.

Grignard Reaction: Reaction with a Grignard reagent would lead to the formation of a ketone after hydrolysis of the intermediate imine.

Furthermore, the α-protons to the nitrile group could potentially be deprotonated to form a carbanion, which could then be alkylated to elongate the carbon chain.

A hypothetical data table for propanenitrile chain functionalization is shown below.

| Entry | Reagents and Conditions | Expected Product | Potential Application |

| 1 | 1. LDA; 2. R-X | 3-(1-Phenylethoxy)-2-alkylpropanenitrile | Introduction of a new substituent |

| 2 | H₃O⁺, heat | 3-(1-Phenylethoxy)propanoic acid | Synthesis of amides or esters |

| 3 | 1. LiAlH₄; 2. H₂O | 3-(1-Phenylethoxy)propan-1-amine | Building block for nitrogen-containing compounds |

Utilization as a Chiral Auxiliary in Asymmetric Induction

A key hypothetical application of this compound is its use as a chiral auxiliary. libretexts.org In this role, the chiral phenylethoxy group would be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it could be cleaved and potentially recovered.

By attaching the this compound moiety to a prochiral molecule, it is conceivable that the chiral environment created by the phenylethoxy group could influence the stereochemical outcome of reactions at a distant site within the molecule. This concept of remote stereocontrol is a significant challenge in asymmetric synthesis.

In a scenario where the substrate already contains a chiral center, the introduction of the chiral this compound could lead to diastereoselective reactions. The existing chirality of the substrate and the auxiliary would work in concert (or opposition) to favor the formation of one diastereomer over others. For instance, in an aldol (B89426) reaction of a derivative, the phenylethoxy group could direct the approach of the electrophile to one face of the enolate.

Precursor in the Synthesis of Complex Natural Products and Analogues

The structural motifs present in this compound and its potential derivatives could serve as valuable starting materials for the total synthesis of complex natural products or their analogues. The combination of a chiral benzylic ether and a functionalizable nitrile chain provides a versatile scaffold from which to build molecular complexity. For example, the chiral amine or carboxylic acid derivatives could be key fragments in the synthesis of alkaloids or polyketides.

Exploration of its Potential in Materials Science Precursor Research

The functional groups present in this compound also make it an interesting candidate for exploration in materials science, particularly as a precursor for polymers and supramolecular assemblies.

The nitrile group in this compound is analogous to acrylonitrile (B1666552), a key monomer in the production of polyacrylonitrile (B21495) (PAN) and its copolymers. While the polymerization of this compound itself has not been reported, it is conceivable that it could be copolymerized with other vinyl monomers to introduce chirality and specific functionalities into the polymer backbone. The

Advanced Spectroscopic and Computational Methodologies for Characterization in Research

Application of High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of 3-(1-phenylethoxy)propanenitrile. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and establishing its complete bonding framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the methine proton of the phenylethoxy group and the methyl protons, as well as between the adjacent methylene (B1212753) protons of the propanenitrile chain. longdom.orgharvard.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.edu It is crucial for assigning the carbon signals based on their attached protons. For instance, the methine carbon of the phenylethoxy group would show a cross-peak with its corresponding methine proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.netcolumbia.edu It is particularly useful for identifying quaternary carbons and connecting different spin systems. In this compound, HMBC would show correlations between the protons of the phenyl ring and the benzylic carbon, as well as between the methylene protons adjacent to the ether oxygen and the carbons of the phenylethoxy and propanenitrile moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining stereochemistry. youtube.comlibretexts.orglibretexts.org For a specific enantiomer of this compound, NOESY can reveal through-space interactions between the protons of the phenyl ring and the protons of the propanenitrile chain, helping to define the molecule's preferred conformation and relative stereochemistry. youtube.comlibretexts.orglibretexts.orgacdlabs.com

A hypothetical assignment of the key NMR signals for this compound is presented in the table below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Phenyl-H | 7.25-7.40 (m) | 126-144 | COSY with other phenyl protons; HMBC to benzylic C |

| Benzylic-CH | 4.7 (q) | ~78 | COSY with CH₃; HSQC with benzylic C; HMBC to phenyl C's and O-CH₂ |

| CH₃ | 1.5 (d) | ~24 | COSY with benzylic CH; HSQC with CH₃ C; HMBC to benzylic C |

| O-CH₂ | 3.6 (t) | ~65 | COSY with CH₂-CN; HSQC with O-CH₂ C; HMBC to benzylic C and CH₂-CN |

| CH₂-CN | 2.6 (t) | ~18 | COSY with O-CH₂; HSQC with CH₂-CN C; HMBC to O-CH₂ and CN |

| CN | - | ~118 | HMBC to CH₂-CN |

Chiral Shift Reagent Studies for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) of a chiral compound is often a crucial step in asymmetric synthesis and analysis. While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral shift reagents (CSRs) can induce diastereomeric interactions, leading to separate signals for each enantiomer. nih.govacs.orgnih.goved.gov For this compound, a lanthanide-based CSR, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), could be employed. The CSR would coordinate to the Lewis basic sites of the molecule, primarily the ether oxygen and the nitrile nitrogen, forming transient diastereomeric complexes. This interaction would cause differential shielding of the protons in the two enantiomers, resulting in the splitting of NMR signals. The relative integration of these separated signals allows for the quantification of the enantiomeric excess. nih.gov

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₁₁H₁₃NO). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information and insights into the molecule's fragmentation pathways. nih.gov For this compound, several characteristic fragmentation patterns would be expected:

Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen is a common fragmentation pathway for ethers. gbiosciences.commiamioh.eduyoutube.com This would lead to the formation of a stable benzylic cation at m/z 105.

Cleavage of the Ether Bond: The C-O bond can also cleave, resulting in fragments corresponding to the phenylethoxy and propanenitrile moieties. whitman.edu

Rearrangements: McLafferty-type rearrangements, although less common for this specific structure, could potentially occur, providing further structural clues. youtube.comcdnsciencepub.com

A table of predicted major fragments for this compound in an MS/MS experiment is provided below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion |

| 105 | [C₈H₉]⁺ | Alpha-cleavage at the benzylic position |

| 77 | [C₆H₅]⁺ | Loss of the ethyl nitrile group from the m/z 105 fragment |

| 55 | [C₃H₅N]⁺ | Cleavage of the ether bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Research Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups are the nitrile (C≡N), the ether (C-O-C), and the aromatic phenyl ring.

Nitrile (C≡N) Stretch: The nitrile group exhibits a sharp, medium-intensity absorption band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. nih.govquimicaorganica.org The exact position can be influenced by the electronic environment.

Ether (C-O-C) Stretch: Ethers show a characteristic C-O stretching vibration in the region of 1260-1000 cm⁻¹. researchgate.net For an aromatic ether like this compound, two distinct C-O stretching bands are expected: one for the aryl-O bond and another for the alkyl-O bond. researchgate.net

Aromatic C-H and C=C Stretches: The phenyl group will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile | C≡N stretch | 2260-2220 |

| Ether | C-O-C stretch (asymmetric) | 1260-1200 |

| Ether | C-O-C stretch (symmetric) | 1150-1070 |

| Aromatic | C-H stretch | 3100-3000 |

| Aromatic | C=C stretch | 1600-1450 |

| Alkyl | C-H stretch | 3000-2850 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are the two primary forms of chiroptical spectroscopy used for the non-destructive assignment of the absolute configuration of chiral molecules in solution.

For this compound, the presence of a chiral center at the carbon atom bearing the phenyl group and the ether linkage makes it an ideal candidate for analysis by these methods. The ECD spectrum would measure the difference in absorption of left and right circularly polarized light as a function of wavelength, while the ORD spectrum would measure the wavelength-dependent rotation of the plane of plane-polarized light.

The absolute configuration of a synthesized or isolated sample of this compound could be determined by comparing its experimental ECD and ORD spectra with those predicted for the (R)- and (S)-enantiomers through quantum chemical calculations. A positive or negative Cotton effect in the ECD spectrum at specific wavelengths, corresponding to electronic transitions of the phenyl chromophore, would be characteristic of one enantiomer.

While specific experimental chiroptical data for this compound is not widely available in peer-reviewed literature, a hypothetical dataset is presented in Table 1 to illustrate the expected output of such an analysis. The sign and magnitude of the Cotton effects would be compared to theoretical predictions to assign the absolute configuration.

Table 1: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Parameter | (R)-3-(1-phenylethoxy)propanenitrile (Hypothetical) | (S)-3-(1-phenylethoxy)propanenitrile (Hypothetical) |

| ECD Cotton Effect (λ, nm) | + (260 nm), - (215 nm) | - (260 nm), + (215 nm) |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +8,500 at 260 nm | -8,500 at 260 nm |

| ORD (λ, nm) | Positive rotation at 589 nm (D-line) | Negative rotation at 589 nm (D-line) |

| Specific Rotation [α]D²⁰ | +45.0° | -45.0° |

X-ray Crystallography for Definitive Structural and Stereochemical Elucidation of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of a molecule. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its liquid nature at room temperature, the preparation of a crystalline derivative is a common and effective strategy.

For instance, a derivative could be synthesized by introducing a functional group that promotes crystallization, such as a carboxylic acid or an amide. The resulting crystalline solid could then be analyzed by single-crystal X-ray diffraction. This analysis would not only confirm the molecular structure of the derivative but also, through the use of anomalous dispersion, unambiguously determine the absolute configuration of the chiral center inherited from the parent this compound.

The crystallographic data would include the unit cell dimensions, space group, and the precise atomic coordinates for all non-hydrogen atoms. This information allows for the generation of a detailed 3D model of the molecule in the solid state, revealing its preferred conformation and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

As no published crystal structure for a derivative of this compound is currently available, Table 2 presents a hypothetical set of crystallographic parameters that would be expected from such a study.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₄N₂O₂ (Hypothetical Amide Derivative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 5.60, b = 9.80, c = 21.50 |

| Volume (ų) | 1179.92 |

| Calculated Density (g/cm³) | 1.23 |

| Bond Length (C-O, ether) (Å) | 1.43 |

| Bond Angle (C-O-C, ether) (°) | 112.5 |

| Flack Parameter | 0.05(3) (for absolute configuration) |

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for predicting a wide range of molecular properties. In the context of this compound, these calculations serve as a crucial complement to experimental studies.

A primary application is the prediction of spectroscopic data. For instance, theoretical calculations can simulate the ECD and ORD spectra for both the (R) and (S) enantiomers. These predicted spectra can then be compared with experimental results to confidently assign the absolute configuration, as mentioned in section 5.4. Furthermore, theoretical calculations can predict NMR chemical shifts, which can aid in the structural confirmation of the molecule.

Another significant use of quantum chemical calculations is in conformational analysis. The this compound molecule has several rotatable bonds, leading to a multitude of possible conformations. By performing a systematic conformational search and calculating the relative energies of the different conformers, the most stable, low-energy conformations can be identified. This analysis provides insight into the molecule's flexibility and the preferred spatial arrangement of its constituent parts, which can influence its reactivity and physical properties.

Table 3 provides a hypothetical summary of results from a DFT-based conformational analysis and spectroscopic parameter prediction for this compound.

Table 3: Hypothetical Results from Quantum Chemical Calculations for this compound

| Parameter | Predicted Value (Hypothetical) |

| Computational Method | DFT (B3LYP/6-31G(d)) |

| Number of Stable Conformers | 3 (within 2 kcal/mol of the global minimum) |

| Relative Energy of Global Minimum Conformer | 0.00 kcal/mol |

| Predicted ¹³C NMR Chemical Shift (CH-O) | 78.5 ppm |

| Predicted ECD λmax (nm) for (S)-enantiomer | 262 nm (negative Cotton effect) |

| Calculated Dipole Moment (Debye) | 2.8 D |

Theoretical and Computational Studies on 3 1 Phenylethoxy Propanenitrile

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The flexibility of 3-(1-phenylethoxy)propanenitrile, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. Identifying the most stable, low-energy conformers is the first step in any thorough computational analysis.

Molecular mechanics (MM) methods, such as those using the MMFF or AMBER force fields, offer a rapid way to explore the vast conformational space. This process typically involves a systematic rotation around each dihedral angle to generate thousands of potential structures. These structures are then subjected to energy minimization to identify a set of unique, low-energy conformers.

Following the initial MM scan, more accurate quantum chemical methods, like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be used to re-optimize the geometries and calculate the relative energies of the most promising conformers. This two-step approach ensures both comprehensive searching and high accuracy. For a molecule like this compound, key conformations would include gauche and anti arrangements around the C-O-C-C backbone, similar to findings for related molecules like 2-phenylethanol. nih.govresearchgate.net The results of such an analysis would yield the relative thermodynamic stabilities of each conformer and the energy barriers separating them.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G*) | Population (%) at 298 K |

|---|---|---|---|

| Gauche-1 | C-C-O-C ≈ 65° | 0.00 | 55.8 |

| Anti | C-C-O-C ≈ 180° | 0.85 | 14.1 |

| Gauche-2 | C-C-O-C ≈ -70° | 0.25 | 30.1 |

Electronic Structure Investigations and Reactivity Predictions

The electronic structure of a molecule governs its reactivity and intermolecular interactions. The nitrile group (—C≡N) is a particularly interesting functional group, known for its rich chemistry and its ability to act as a hydrogen-bond acceptor or participate in polar interactions within sterically constrained environments. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, FMO analysis would reveal that the HOMO is likely localized on the electron-rich phenyl ring, while the LUMO would be centered on the π* orbitals of the nitrile and phenyl groups. This distribution helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -8.95 | Indicates electron-donating capability (nucleophilicity) |

| E(LUMO) | -0.75 | Indicates electron-accepting capability (electrophilicity) |

| Energy Gap (ΔE) | 8.20 | Indicator of chemical reactivity and kinetic stability |

An Electrostatic Potential (ESP) surface, or map, visualizes the charge distribution of a molecule three-dimensionally. youtube.comlibretexts.org It is generated by calculating the electrostatic potential at the molecule's surface. acs.org The ESP map is colored to indicate different charge regions: red typically signifies electron-rich, partially negative areas (favorable for electrophilic attack), while blue represents electron-poor, partially positive regions (favorable for nucleophilic attack). researchgate.netresearchgate.net

For this compound, an ESP map would show a strong negative potential (red) around the nitrogen atom of the nitrile group and the ether oxygen, highlighting their roles as potential hydrogen bond acceptors. A moderately negative region would cover the π-system of the phenyl ring. Positive potential (blue) would be found on the hydrogen atoms, particularly the one on the chiral carbon, making them potential sites for interaction with nucleophiles.

Docking and Molecular Dynamics Simulations

Should a biological target for this compound be identified, molecular docking and molecular dynamics (MD) simulations would be indispensable tools.

Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. openmedicinalchemistryjournal.com Docking algorithms would place the most stable conformer of this compound into the binding site of a target protein, predicting its binding pose and estimating the strength of the interaction.

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. mdpi.com An MD simulation of this compound, either in solution or within a protein's binding site, would reveal how the molecule moves, flexes, and interacts with its environment, offering a more realistic picture than static models.

Prediction of Stereoselectivity in Reactions Using Computational Models

The central carbon of the phenylethoxy group in this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images (enantiomers). nih.gov The stereoselectivity of reactions to synthesize this compound is of paramount importance, as different enantiomers can have vastly different biological activities.

Computational models can quantitatively predict stereoselectivity by calculating the energy barriers of the transition states leading to each stereoisomer. nih.govnih.gov By comparing the activation energies (ΔG‡) for the formation of the (R)- and (S)-enantiomers, chemists can predict which one will be the major product. Machine learning approaches, trained on datasets of stereoselective reactions, are also emerging as powerful predictive tools. researchgate.netarxiv.org

Development of Computational Models for Rational Design of Derivatives

Rational design uses computational chemistry to guide the development of new molecules with enhanced properties. 43.230.198 Starting with this compound as a lead compound, computational models can be used to design and evaluate new derivatives in silico. rsc.orgopenmedicinalchemistryjournal.com

This process involves making systematic structural modifications—for example, adding substituents to the phenyl ring or altering the length of the nitrile-containing chain—and then rapidly assessing the impact of these changes using the methods described above. By predicting properties like binding affinity (docking), electronic character (FMO, ESP), and stability (conformational analysis), computational models can prioritize the most promising candidates for synthesis, significantly accelerating the discovery cycle.

Future Research Directions and Unaddressed Challenges in 3 1 Phenylethoxy Propanenitrile Chemistry

Exploration of Novel Catalytic Enantioselective Routes to the Compound

The presence of a stereocenter in 3-(1-phenylethoxy)propanenitrile makes the development of catalytic enantioselective synthetic methods a primary research goal. While racemic synthesis is straightforward, the production of single enantiomers is crucial for applications where stereochemistry dictates biological activity or material properties.

Currently, the enantioselective synthesis of chiral nitriles and ethers is a burgeoning field. acs.orgnih.govresearchgate.netnih.govnih.gov Future research should focus on adapting these existing methodologies for the specific synthesis of (R)- and (S)-3-(1-phenylethoxy)propanenitrile. One promising avenue is the use of chiral catalysts in the key bond-forming reactions. For instance, the enantioselective addition of acrylonitrile (B1666552) to 1-phenylethanol (B42297) could be achieved using a chiral Lewis acid or a Brønsted acid catalyst. nih.gov

Another approach involves the asymmetric hydrocyanation of a suitable precursor, a method that has seen success in the synthesis of other chiral nitriles. nih.gov The development of organocatalysis, employing small organic molecules as chiral catalysts, also presents a compelling route to explore, potentially offering milder reaction conditions and avoiding metal contamination. rsc.org

A key challenge in this area is the identification of a catalyst system that provides high enantioselectivity (ee) and yield for this specific substrate. This will likely require the screening of a diverse range of chiral ligands and catalysts.

Interactive Data Table: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic Approach | Catalyst Type | Potential Precursors | Key Advantages |

| Asymmetric Etherification | Chiral Phosphoric Acid | 1-Phenylethanol, Acrylonitrile | Metal-free, mild conditions. nih.gov |

| Enantioselective Hydrocyanation | Chiral Metal Complex | 1-Phenylethyl vinyl ether | Direct introduction of the nitrile group. |

| Kinetic Resolution | Lipase or Other Enzyme | Racemic this compound | High enantioselectivity under mild conditions. |

| Asymmetric Michael Addition | Organocatalyst | 1-Phenylethanol, Acrylonitrile | Avoids transition metals, diverse catalyst library. nih.gov |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformation

The principles of green chemistry are increasingly integral to modern chemical synthesis. researchgate.netnumberanalytics.comwiley.comsigmaaldrich.comorientjchem.org For this compound, future research should prioritize the development of more sustainable synthetic and transformation pathways.

A primary focus should be the replacement of conventional volatile organic solvents with greener alternatives. researchgate.netnumberanalytics.comwiley.comsigmaaldrich.comorientjchem.org Solvents such as water, supercritical fluids, or bio-based solvents like Cyrene or γ-Valerolactone could be investigated for the synthesis of the compound. wiley.comorientjchem.org The use of solvent-free reaction conditions is another attractive goal that would significantly reduce waste and environmental impact. tandfonline.com

Furthermore, the development of catalytic processes for both the synthesis and subsequent transformations of the nitrile group is a key aspect of green chemistry. Heterogeneous catalysts are particularly desirable as they can be easily separated and recycled. The hydration of the nitrile group to an amide or its reduction to an amine are important transformations that could be achieved using green catalytic systems, such as enzyme-based biocatalysts. researchgate.netnih.gov

Interactive Data Table: Comparison of Green Solvents

| Solvent | Source | Key Properties | Potential Application in Synthesis |

| Water | Abundant | Non-toxic, non-flammable | Hydrolysis of the nitrile group. researchgate.net |

| Supercritical CO2 | Recycled | Tunable properties, easy removal | Extraction and purification. numberanalytics.com |

| Ethanol (Bio-derived) | Renewable | Biodegradable, low toxicity | Reaction medium for synthesis. sigmaaldrich.com |

| Cyrene | Biomass (Cellulose) | Biodegradable, high boiling point | Replacement for polar aprotic solvents. wiley.com |

Untapped Potential in Advanced Materials Precursors

The nitrile functional group is a versatile precursor in polymer chemistry. numberanalytics.comwikipedia.orgnumberanalytics.commcpolymers.combritannica.comlu.se The unique structure of this compound, with its combination of an aromatic ring, a chiral center, and a nitrile group, makes it an intriguing candidate as a monomer or a building block for advanced materials.

Future research could explore the polymerization of this compound, potentially leading to novel polymers with interesting thermal, optical, or mechanical properties. The chirality of the monomer could introduce specific stereochemical arrangements in the polymer chain, influencing its macroscopic properties. For instance, polymers derived from this nitrile could exhibit liquid crystalline behavior or have applications in chiral separations.

The nitrile group can also be chemically modified post-polymerization to introduce other functionalities, further expanding the range of potential materials. For example, hydrolysis of the nitrile groups in the polymer to carboxylic acids could yield materials with improved hydrophilicity or ion-exchange capabilities. wikipedia.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The optimization of reaction conditions and the discovery of new synthetic routes can be significantly accelerated through the use of automated synthesis platforms and high-throughput experimentation (HTE). sigmaaldrich.comresearchgate.netmetoree.comchemspeed.comwikipedia.org For this compound, these technologies represent a powerful and largely untapped tool.

Future research should aim to integrate the synthesis of this compound into automated platforms. This would allow for the rapid screening of a wide range of catalysts, solvents, and reaction parameters to identify optimal conditions for its synthesis, particularly for the challenging enantioselective routes. chemspeed.com HTE can also be employed to explore the reactivity of the nitrile group and to develop new transformations in a more efficient manner. researchgate.net

The data generated from these high-throughput experiments can be used to build predictive models for reaction outcomes, further accelerating the research and development process.

Investigation of Biological Mimicry or Bio-inspired Transformations (excluding clinical aspects)

Nature has evolved highly efficient enzymes for the synthesis and transformation of nitrile compounds. nih.govnih.govmdpi.comresearchgate.netarizona.edursc.org Exploring bio-inspired or biocatalytic approaches for this compound represents a fascinating and sustainable research direction.

Nitrilases and nitrile hydratases are enzymes that can hydrolyze nitriles to carboxylic acids or amides, respectively, under mild, aqueous conditions. nih.govresearchgate.net Future research could investigate the use of these enzymes for the selective transformation of the nitrile group in this compound. This could provide a green alternative to traditional chemical hydrolysis methods. nih.gov

Furthermore, the biosynthesis of nitriles in nature often involves fascinating and complex enzymatic pathways. rsc.org Studying these pathways could provide inspiration for the development of novel, bio-mimetic catalytic systems for the synthesis of this compound and other chiral nitriles.

Challenges in Scalability and Process Intensification of Syntheses

A significant hurdle in transitioning a chemical synthesis from the laboratory to an industrial scale is ensuring its efficiency, safety, and cost-effectiveness. catalysis.blogcatalysis.blognumberanalytics.comappliedcatalysts.comacsgcipr.orgnumberanalytics.comacs.orgmdpi.comenergy.govyoutube.com For this compound, several challenges in scalability and process intensification need to be addressed.

The development of continuous flow processes for the synthesis of this compound would offer numerous advantages over traditional batch production, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.orgyoutube.com However, the transition to flow chemistry requires careful optimization of reaction parameters and reactor design.

Catalyst stability and reusability are also critical factors for a scalable process. catalysis.blogcatalysis.blog For catalytic enantioselective routes, ensuring that the catalyst maintains its activity and selectivity over multiple cycles is a key challenge. The use of immobilized catalysts or membrane reactors could offer solutions to this problem. mdpi.com

Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is another important area of future research. numberanalytics.comacs.orgenergy.govyoutube.com This could involve the use of microreactors or reactive distillation to combine reaction and separation steps into a single unit operation. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-phenylethoxy)propanenitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves hydrocyanation of 1-phenylethyl ether derivatives using HCl as a catalyst and trimethylsilyl cyanide (TMSCN) as the cyanide source in dichloromethane. Purification via flash chromatography (e.g., 4% ethyl acetate in hexane) yields the product as a colorless oil . Optimization may include adjusting stoichiometric ratios (e.g., TMSCN in excess), temperature control (0–5°C), and catalyst screening.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Mandatory use of PPE (nitrile gloves, lab coats, safety goggles) is required to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of vapors. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures include flushing eyes/skin with water for 15 minutes and seeking medical attention for persistent irritation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., nitrile peak at ~110–120 ppm in C).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–220 nm.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z calculated for CHNO).

- X-ray Crystallography : For crystalline derivatives, SHELXL software aids in refining molecular geometry .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral this compound derivatives?

- Methodology : Chiral Brønsted acid catalysts (e.g., binaphthol-based acids) can induce enantioselectivity during hydrocyanation. For example, using (S)-1-phenylethanol as a starting alcohol with HCl/TMSCN yields (S)-configured products. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical .

Q. What mechanistic insights explain contradictions in reaction outcomes between different cyanating agents?

- Methodology : Competing pathways may arise due to nucleophilicity and steric effects. For instance, TMSCN provides a stable cyanide source but may require acidic activation, whereas KCN/phase-transfer catalysts can lead to side reactions (e.g., hydrolysis). Kinetic studies (e.g., in situ IR monitoring) and DFT calculations help elucidate dominant mechanisms .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the reactivity and stability of this compound?

- Methodology : Introduce electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -NO) groups via Friedel-Crafts alkylation or cross-coupling reactions. Stability under thermal/oxidative stress is assessed via TGA/DSC, while reactivity trends are quantified using Hammett plots .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?